1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone
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Overview
Description
1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone is an organic compound that belongs to the class of boronic esters. These compounds are characterized by the presence of a boron atom bonded to two oxygen atoms and one carbon atom. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone typically involves the reaction of a boronic acid with an alcohol under dehydrating conditions to form the boronic ester. One common method involves the use of pinacol as the alcohol component. The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The boronic ester can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester may yield boronic acids, while reduction may produce boranes.
Scientific Research Applications
1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Biology: Boronic esters are used in the development of enzyme inhibitors and other biologically active compounds.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Boronic esters are used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone involves the interaction of the boron atom with various molecular targets. Boron atoms can form reversible covalent bonds with diols and other nucleophiles, making boronic esters useful in the design of enzyme inhibitors and other biologically active compounds. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in organic synthesis.
Pinacolborane: A borane compound used in hydroboration reactions.
Boronic Acid Pinacol Ester: A similar boronic ester used in various chemical reactions.
Uniqueness
1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone is unique due to its specific structure, which includes a tert-butyl group, an ethyl group, and a methyl group attached to the boron-containing dioxaborolane ring. This unique structure imparts specific reactivity and properties that make it valuable in certain applications, such as the formation of carbon-carbon bonds in organic synthesis.
Properties
CAS No. |
74646-07-4 |
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Molecular Formula |
C11H21BO3 |
Molecular Weight |
212.10 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone |
InChI |
InChI=1S/C11H21BO3/c1-7-12-14-9(10(3,4)5)11(6,15-12)8(2)13/h9H,7H2,1-6H3 |
InChI Key |
YMHZUEBGEFQYSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C(=O)C)C(C)(C)C)CC |
Origin of Product |
United States |
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